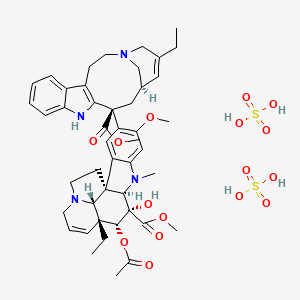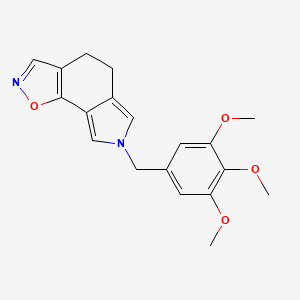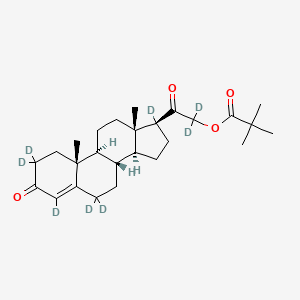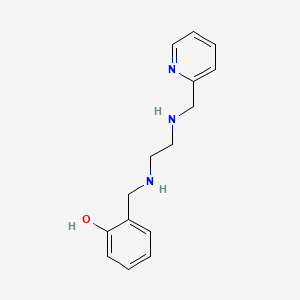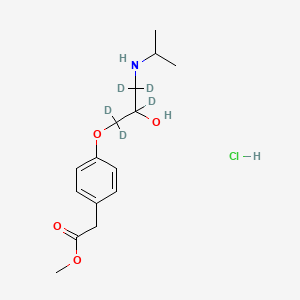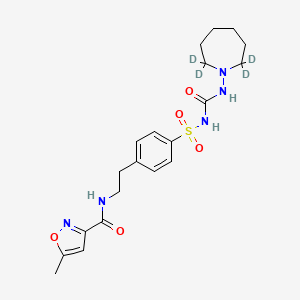
3-Chlorotyrosine-13C9, 15N (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorotyrosine-13C9, 15N (hydrochloride) is a compound labeled with stable isotopes of carbon-13 and nitrogen-15. It is a derivative of 3-Chlorotyrosine, an amino acid that has been modified to include these isotopes. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorotyrosine-13C9, 15N (hydrochloride) typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:
Direct Chlorination: Tyrosine is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride in the presence of isotopically labeled precursors.
Isotopic Exchange: The isotopic exchange method involves the replacement of hydrogen atoms in tyrosine with carbon-13 and nitrogen-15 atoms using labeled reagents under specific conditions
Industrial Production Methods
Industrial production of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves large-scale synthesis using automated systems and reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorotyrosine-13C9, 15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in 3-Chlorotyrosine can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents under controlled temperatures
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dechlorinated and reduced products.
Substitution: Formation of substituted tyrosine derivatives with various functional groups
Applications De Recherche Scientifique
3-Chlorotyrosine-13C9, 15N (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.
Biology: Employed in protein labeling and tracking experiments to study protein synthesis, degradation, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds, particularly in the field of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Chlorotyrosine-13C9, 15N (hydrochloride) involves its incorporation into biological systems where it can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The isotopic labels allow for precise detection and quantification, enabling researchers to study metabolic pathways, protein interactions, and drug metabolism. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorotyrosine: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
L-Tyrosine: A naturally occurring amino acid, used in various biochemical and metabolic studies.
D-Tyrosine: An enantiomer of L-Tyrosine, used in stereochemical studies and as a chiral building block
Uniqueness
3-Chlorotyrosine-13C9, 15N (hydrochloride) is unique due to its isotopic labeling, which provides enhanced detection and tracking capabilities in research applications. This makes it particularly valuable in studies requiring precise quantification and analysis of metabolic pathways and protein interactions .
Propriétés
Formule moléculaire |
C9H11Cl2NO3 |
|---|---|
Poids moléculaire |
262.02 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-(3-chloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,11+1; |
Clé InChI |
DDKBCJANROGKFJ-HLRMJPPESA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])Cl)O.Cl |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





